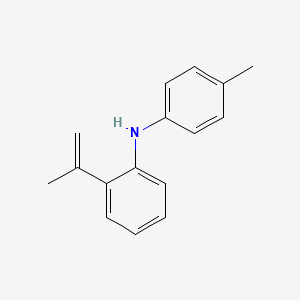![molecular formula C26H18O3 B14209924 Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- CAS No. 833485-67-9](/img/structure/B14209924.png)
Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- is a complex organic compound with a molecular formula of C26H18O3 This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenylnaphthofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- typically involves multi-step organic reactions. One common method includes the cycloaddition reaction, where naphtho[1,2-b]furan derivatives are synthesized via visible-light-mediated [3+2] cycloaddition reactions . This method is favored for its regioselectivity and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced photochemical reactors to ensure efficient and high-yield production. The use of environmentally friendly conditions is emphasized to minimize waste and reduce the environmental impact of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antitumor and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)(1-methylnaphtho[2,1-b]furan-2-yl)methanone: Shares a similar naphthofuran structure but differs in the substitution pattern.
Naphtho[2,3-b]furan-4,9-dione: Another naphthofuran derivative with distinct biological activities.
Uniqueness
Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
833485-67-9 |
|---|---|
Formule moléculaire |
C26H18O3 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-(3-phenylbenzo[g][1]benzofuran-2-yl)methanone |
InChI |
InChI=1S/C26H18O3/c1-28-20-14-11-19(12-15-20)24(27)26-23(18-8-3-2-4-9-18)22-16-13-17-7-5-6-10-21(17)25(22)29-26/h2-16H,1H3 |
Clé InChI |
MYTOATCUYTWVSC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)
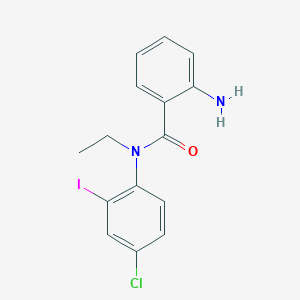
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)


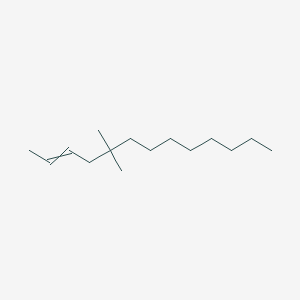
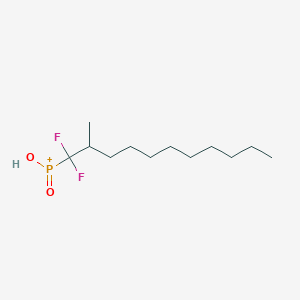
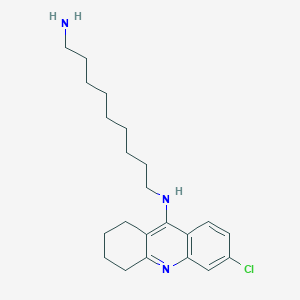
![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)
